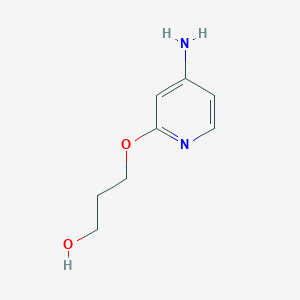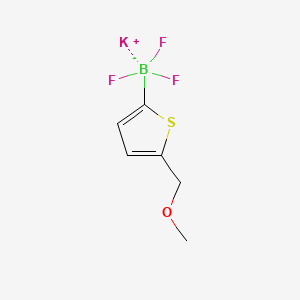
1,3-dimethyl-1H-1,2,4-triazole hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dimethyl-1H-1,2,4-triazole hydrochloride is a heterocyclic compound that belongs to the triazole family. Triazoles are five-membered rings containing three nitrogen atoms. This particular compound is characterized by the presence of two methyl groups attached to the nitrogen atoms at positions 1 and 3 of the triazole ring. The hydrochloride salt form enhances its solubility in water, making it useful in various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,3-Dimethyl-1H-1,2,4-triazole hydrochloride can be synthesized through several methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild, allowing for the inclusion of various functional groups . Another method involves the use of hydrazine derivatives and alkylating agents under controlled conditions .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactions. The process typically includes the use of high-purity starting materials and stringent control of reaction parameters to ensure consistent product quality. The final product is purified through crystallization or distillation techniques.
Análisis De Reacciones Químicas
Types of Reactions: 1,3-Dimethyl-1H-1,2,4-triazole hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can convert the triazole ring into more saturated derivatives.
Substitution: The methyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of triazole oxides.
Reduction: Formation of dihydrotriazoles.
Substitution: Formation of various substituted triazoles depending on the reagents used.
Aplicaciones Científicas De Investigación
1,3-Dimethyl-1H-1,2,4-triazole hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and antifungal activities.
Mecanismo De Acción
The mechanism of action of 1,3-dimethyl-1H-1,2,4-triazole hydrochloride involves its interaction with specific molecular targets. In biological systems, the nitrogen atoms in the triazole ring can coordinate with metal ions in enzymes, inhibiting their activity. This interaction can disrupt essential biochemical pathways, leading to the compound’s observed biological effects .
Comparación Con Compuestos Similares
1,2,4-Triazole: Lacks the methyl groups, making it less hydrophobic.
1-Methyl-1H-1,2,4-triazole: Contains only one methyl group, resulting in different chemical properties.
3,5-Dimethyl-1H-1,2,4-triazole: Methyl groups are positioned differently, affecting its reactivity.
Uniqueness: 1,3-Dimethyl-1H-1,2,4-triazole hydrochloride is unique due to its specific substitution pattern, which influences its solubility, reactivity, and biological activity. The presence of two methyl groups enhances its hydrophobicity, making it more suitable for certain applications compared to its analogs .
Propiedades
Fórmula molecular |
C4H8ClN3 |
|---|---|
Peso molecular |
133.58 g/mol |
Nombre IUPAC |
1,3-dimethyl-1,2,4-triazole;hydrochloride |
InChI |
InChI=1S/C4H7N3.ClH/c1-4-5-3-7(2)6-4;/h3H,1-2H3;1H |
Clave InChI |
IRQMZEPJOILZLY-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN(C=N1)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-azido-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]octanamide](/img/structure/B13477857.png)




![2-{[(Naphthalen-1-yl)methyl]amino}pentanoic acid](/img/structure/B13477891.png)

![7-Imino-7lambda6-thia-1-azaspiro[4.4]nonan-7-one dihydrochloride](/img/structure/B13477894.png)


![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)cyclobutane-1-carboxylic acid](/img/structure/B13477913.png)

![5-chloro-2-iodo-4-methoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13477918.png)

